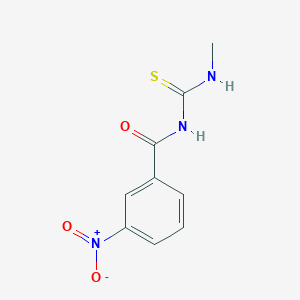

N-(methylcarbamothioyl)-3-nitrobenzamide

説明

N-(Methylcarbamothioyl)-3-nitrobenzamide is a thiourea-derived benzamide compound characterized by a methylcarbamothioyl (-NH-C(S)-NH-CH₃) group attached to a 3-nitrobenzamide scaffold. This structure confers unique electronic and steric properties, making it a candidate for metal coordination and pharmacological applications. Its synthesis typically involves reacting substituted benzoyl chlorides with methylthiourea derivatives, followed by purification via spectroscopic and crystallographic methods .

特性

分子式 |

C9H9N3O3S |

|---|---|

分子量 |

239.25g/mol |

IUPAC名 |

N-(methylcarbamothioyl)-3-nitrobenzamide |

InChI |

InChI=1S/C9H9N3O3S/c1-10-9(16)11-8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |

InChIキー |

BUQFLDGQPOPXDV-UHFFFAOYSA-N |

SMILES |

CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

正規SMILES |

CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Bioactivity : N-(Methylcarbamothioyl)-3-nitrobenzamide exhibits moderate anticancer activity (IC₅₀: 111 µg/mL) , while BNB demonstrates enhanced antitumor efficacy due to its formulation in lipid carriers, improving solubility and targeting .

- Metal Coordination : The methylcarbamothioyl group in N-(methylcarbamothioyl)-3-nitrobenzamide facilitates metal binding, as seen in its iron (III) complex, which stabilizes the compound and modifies its electronic properties . In contrast, N-(3-Methylphenyl)-3-nitrobenzamide lacks such coordinating groups, relying on nitro and aromatic interactions for biological activity .

- Substituent Effects : Fluorine in N-(3-Fluorophenyl)-3-nitrobenzamide enhances metabolic stability and lipophilicity compared to the methyl group in N-(3-Methylphenyl)-3-nitrobenzamide .

Pharmacological and Formulation Differences

Table 2: Pharmacokinetic and Formulation Strategies

Key Findings:

- Metal Complexation : The iron (III) complex of N-(methylcarbamothioyl)-3-nitrobenzamide shows redshifted UV-Vis absorption (λmax ~450 nm) compared to the free ligand (λmax ~350 nm), indicating altered electronic transitions .

- Lipid Formulations : BNB’s incorporation into SLNs increases its half-life by 2.5-fold compared to free drug formulations, critical for sustained release .

Crystallographic and Spectroscopic Insights

- N-(Methylcarbamothioyl)-3-nitrobenzamide : Exhibits planar geometry due to conjugation between the nitro group and benzamide ring, confirmed by X-ray crystallography .

- N-(3-Methylphenyl)-3-nitrobenzamide : Crystal structure analysis reveals intermolecular hydrogen bonding between nitro and amide groups, stabilizing its solid-state conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。